molecular formula C24H18ClN5O3 B2472562 N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-80-8

N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2472562
CAS No.: 1031595-80-8
M. Wt: 459.89
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Description

N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H18ClN5O3 and its molecular weight is 459.89. The purity is usually 95%.
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Properties

CAS No.

1031595-80-8

Molecular Formula

C24H18ClN5O3

Molecular Weight

459.89

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O3/c1-33-18-9-4-15(5-10-18)21-22-27-24(32)19-11-6-16(12-20(19)30(22)29-28-21)23(31)26-13-14-2-7-17(25)8-3-14/h2-12,29H,13H2,1H3,(H,26,31)

SMILES

COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C20H17ClN4O3
  • Molecular Weight : 394.83 g/mol
  • IUPAC Name : this compound

The structure includes a triazole ring fused with a quinazoline moiety, which is crucial for its biological activity.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation. For example, it has been shown to inhibit Aurora kinase activity, which plays a significant role in mitosis and is often overexpressed in cancer cells .
  • Receptor Modulation : The compound can bind to various receptors, modulating signaling pathways that are crucial for cell survival and proliferation. This interaction can lead to apoptosis in cancer cells or modulation of inflammatory responses .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives:

  • In Vitro Studies : Research indicates that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
Compound AA54910.5
Compound BMCF-78.7
Compound CU93712.0

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent:

  • Mechanistic Studies : It has been reported that quinazoline derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production in vitro. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antitumor Activity

A study evaluated the effects of a series of quinazoline derivatives on various tumor cell lines. Among these derivatives, one closely related to this compound demonstrated significant growth inhibition in A549 cells (IC50 = 10 µM). The study concluded that modifications on the quinazoline core could enhance anticancer properties.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory response modulation, a derivative was tested for its ability to inhibit TNF-α secretion from activated macrophages. Results showed a marked reduction in TNF-α levels at concentrations as low as 5 µM. This reinforces the potential of quinazoline derivatives in managing inflammatory conditions.

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